molecular formula C12H11ClN2O2S2 B2361615 Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 688337-77-1

Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No.: B2361615
CAS No.: 688337-77-1
M. Wt: 314.8
InChI Key: ZLEDQZGZTOASLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with thiourea and ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The general reaction conditions include:

    Reagents: 2-chlorobenzaldehyde, thiourea, ethyl cyanoacetate

    Solvent: Ethanol or methanol

    Catalyst: Sodium ethoxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biology: Studying its effects on cellular pathways and enzyme inhibition.

    Pharmaceuticals: Development of new drugs with improved efficacy and reduced side effects.

    Industry: Use as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-3-(2-bromophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
  • Ethyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
  • Ethyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of other compounds. Additionally, the compound’s specific structure may confer unique biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-6-4-3-5-7(8)13/h3-6H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEDQZGZTOASLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.